molecular formula C17H31N3O2S B5961810 N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-methylcyclohexanamine

N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-methylcyclohexanamine

Cat. No.: B5961810
M. Wt: 341.5 g/mol
InChI Key: LLCQSNPLAZMDOH-UHFFFAOYSA-N
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Description

N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-methylcyclohexanamine is a complex organic compound that features an imidazole ring, a sulfonyl group, and a cyclohexanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles under mild conditions, which can be catalyzed by nickel . The reaction conditions are optimized to include a variety of functional groups, ensuring the versatility of the synthesis process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-methylcyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions to yield different products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions are typically mild to moderate, ensuring the stability of the compound.

Major Products

The major products formed from these reactions include sulfone derivatives, reduced imidazole compounds, and various substituted imidazole derivatives.

Scientific Research Applications

N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-methylcyclohexanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-methylcyclohexanamine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity, leading to its biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-methylcyclohexanamine: shares similarities with other imidazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-methylcyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3O2S/c1-4-6-12-20-16(13-18-17(20)23(21,22)5-2)14-19(3)15-10-8-7-9-11-15/h13,15H,4-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCQSNPLAZMDOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CN=C1S(=O)(=O)CC)CN(C)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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